methyl 3-ethyl-5-(N-(4-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 3-ethyl-5-(N-(4-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is an intriguing organic compound characterized by its complex structure, featuring both pyrazole and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis. The process often begins with the formation of the pyrazole ring, followed by the introduction of the sulfonamide group. Common reagents include ethyl acetoacetate, hydrazine hydrate, and sulfonyl chlorides. Reaction conditions usually involve refluxing in solvents such as ethanol or acetonitrile, with subsequent purification steps like crystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production may be optimized for higher yields and purity. This often involves large-scale batch reactors, precise control of temperature and pH, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using agents like sodium borohydride or lithium aluminum hydride, can reduce the sulfonamide group to the corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the pyrazole ring or the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: Key reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary, with some reactions requiring elevated temperatures or specific pH levels.
Major Products Formed: The major products depend on the type of reaction; for example, oxidation may yield sulfoxides, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in organic synthesis, aiding in the construction of more complex molecules. Biology: In biological research, it is used for probing enzyme activities due to its sulfonamide moiety, which can interact with various enzymes. Medicine: Industry: It can be used in the development of new materials with unique chemical properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions involving its sulfonamide and pyrazole groups. These interactions may involve binding to enzymes or receptors, altering their activity. The molecular targets often include enzymes with sulfonamide-binding domains, leading to inhibition or modulation of enzymatic activity. Pathways involved can be those related to metabolic or signaling processes.
Comparison with Similar Compounds
Similar Compounds: Compounds such as methyl 3-ethyl-5-(N-phenyl)sulfamoyl-1H-pyrazole-4-carboxylate and methyl 3-ethyl-5-(N-(4-methoxyphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate share structural similarities.
Uniqueness: The unique feature of methyl 3-ethyl-5-(N-(4-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is its methylthio substituent on the phenyl ring, which can introduce distinct chemical reactivity and biological interactions compared to other similar compounds.
This summary highlights the intricate chemistry and multifaceted applications of this compound, underlining its value in various fields of scientific research and industry.
Properties
IUPAC Name |
methyl 5-ethyl-3-[(4-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-11-12(14(18)21-2)13(16-15-11)23(19,20)17-9-5-7-10(22-3)8-6-9/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHUOUNFDYBOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)SC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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